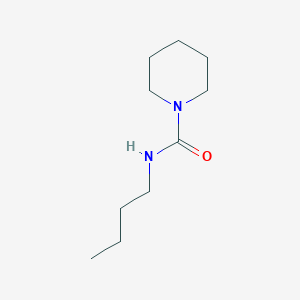

N-butyl-1-piperidinecarboxamide

Descripción general

Descripción

N-butyl-1-piperidinecarboxamide, also known as BPC-157, is a peptide consisting of 15 amino acids. It was first discovered in the early 1990s and has since been studied for its potential therapeutic applications. BPC-157 is known for its ability to accelerate the healing process of various tissues and organs in the body. In

Mecanismo De Acción

The exact mechanism of action of N-butyl-1-piperidinecarboxamide is not fully understood. However, it is believed to work by promoting angiogenesis, which is the formation of new blood vessels. This helps to increase blood flow to the affected area, which in turn promotes the healing process. This compound is also believed to stimulate the production of growth factors and cytokines, which are important for tissue repair and regeneration.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of growth factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). This compound has also been shown to increase the expression of collagen, which is important for tissue repair and regeneration. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which can help to reduce pain and inflammation in the affected area.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N-butyl-1-piperidinecarboxamide in lab experiments is its ability to accelerate the healing process of various tissues and organs. This can help to reduce the time needed for experiments and increase the accuracy of the results. Additionally, this compound has been shown to be safe and well-tolerated in animal studies.

However, there are also limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret the results. Additionally, the optimal dosage and administration route for this compound are not yet established, which can make it difficult to compare results between studies.

Direcciones Futuras

There are several future directions for research on N-butyl-1-piperidinecarboxamide. One direction is to further investigate its potential therapeutic applications in various tissues and organs in the body. This can help to identify new treatment options for conditions such as tendonitis, osteoarthritis, and inflammatory bowel disease.

Another future direction is to better understand the mechanism of action of this compound. This can help to identify new targets for drug development and improve the efficacy of existing treatments.

In conclusion, this compound is a peptide with potential therapeutic applications in various tissues and organs in the body. It has been shown to accelerate the healing process and has anti-inflammatory and analgesic effects. While there are limitations to using this compound in lab experiments, there are also several future directions for research that can help to identify new treatment options and improve our understanding of its mechanism of action.

Métodos De Síntesis

N-butyl-1-piperidinecarboxamide is synthesized in the laboratory through a solid-phase peptide synthesis method. This involves the sequential addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity.

Aplicaciones Científicas De Investigación

N-butyl-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various tissues and organs in the body. It has been shown to accelerate the healing process of tendons, ligaments, muscles, bones, and even the gut. This compound has also been studied for its potential anti-inflammatory, analgesic, and neuroprotective effects.

Propiedades

IUPAC Name |

N-butylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-3-7-11-10(13)12-8-5-4-6-9-12/h2-9H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBMXDHCNDGUNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292647 | |

| Record name | n-butylpiperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-79-6 | |

| Record name | NSC84335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-butylpiperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-methyl-4-{[4-(4-morpholinyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride](/img/structure/B5168946.png)

![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-naphthyl)ethyl]butanamide](/img/structure/B5168974.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline](/img/structure/B5168980.png)

![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5168993.png)

![4-[(dibenzylamino)methyl]-3-biphenylol](/img/structure/B5169006.png)

![3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5169007.png)

![4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5169012.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5169019.png)

![4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5169022.png)